Sanfetrinem cilexetil is an oral prodrug ester of sanfetrinem, a tricyclic carbapenem antibiotic developed by GlaxoSmithKline in the 1990s. It has been repurposed for potential use against Mycobacterium tuberculosis, demonstrating significant antimicrobial activity. The minimal inhibitory concentration (MIC) of sanfetrinem cilexetil ranges from 5 to 20 µM, with enhanced efficacy when combined with clavulanate .
Sanfetrinem cilexetil belongs to the class of beta-lactam antibiotics, specifically categorized as a carbapenem. Carbapenems are characterized by their broad-spectrum antibacterial activity and resistance to many beta-lactamases, enzymes produced by bacteria that can inactivate other types of antibiotics .
The synthesis of sanfetrinem cilexetil involves several key steps:
The synthesis process has been optimized to enhance yield and minimize by-products, making it feasible for large-scale production .
Sanfetrinem cilexetil has a complex molecular structure characterized by a tricyclic beta-lactam core. The chemical formula is , and its molecular weight is approximately 319.34 g/mol. The structure includes:
The three-dimensional conformation of sanfetrinem cilexetil allows it to effectively bind to bacterial enzymes involved in cell wall synthesis .
Sanfetrinem cilexetil undergoes various chemical reactions that are crucial for its function as an antibiotic:
These reactions are fundamental to its therapeutic efficacy against susceptible bacterial strains .
The mechanism of action of sanfetrinem cilexetil involves:
This mechanism is particularly effective against Mycobacterium tuberculosis due to its unique cell wall structure that relies on similar PBPs .
These properties influence its formulation and storage conditions in pharmaceutical applications .
Sanfetrinem cilexetil is primarily being investigated for:
Current clinical trials are exploring its efficacy and safety profile in treating infections where traditional antibiotics may fail .
Tuberculosis (TB) remains the world’s deadliest infectious disease, with 1.5 million deaths in 2020 alone—an increase from 2019 due to healthcare disruptions during the COVID-19 pandemic [3]. Multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains complicate treatment, requiring longer, more toxic regimens with lower success rates. MDR-TB resists first-line drugs isoniazid and rifampicin, while XDR-TB adds resistance to fluoroquinolones and injectable second-line agents (e.g., amikacin) [6]. The rise of bedaquiline resistance further threatens control efforts [2], underscoring the urgent need for novel therapies that circumvent existing resistance mechanisms.
First-line regimens for drug-susceptible TB require 6–9 months of combination therapy, causing adherence challenges and treatment failure [6]. For MDR/XDR-TB, regimens extend to 18–24 months and include toxic second-line drugs like aminoglycosides (e.g., hearing loss) and linezolid (e.g., bone marrow suppression) [3] [6]. Additionally, most potent anti-TB drugs (e.g., meropenem) require intravenous administration, limiting utility in resource-limited settings [1]. The lack of oral, well-tolerated agents with activity against resistant strains represents a critical therapeutic gap.
β-lactams—historically dismissed for TB due to perceived inefficiency against Mycobacterium tuberculosis (Mtb)—have gained renewed interest. Carbapenems like meropenem, combined with β-lactamase inhibitors (e.g., clavulanate), show clinical efficacy against Mtb [5]. However, their intravenous delivery is impractical for TB’s long treatment duration. This has fueled efforts to identify oral β-lactams with potent intracellular activity. Sanfetrinem cilexetil, a tricyclic carbapenem abandoned in the 1990s for respiratory infections, has reemerged as a prime candidate for repurposing [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7